Degranol
Overview
Description
Degranol, also known as mannomustine or mannitol nitrogen mustard, is an alkylating antineoplastic agent from the group of nitrogen mustards. It was first synthesized and characterized in 1957 by Vargha et al. This compound is primarily used in the treatment of various types of cancer due to its ability to alkylate DNA guanine nucleobases, thereby preventing the uncoupling of DNA strands, which is essential for cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Degranol is synthesized through the reaction of mannitol with nitrogen mustard. The process involves the chlorination of mannitol to produce mannitol nitrogen mustard. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Degranol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms with different functional groups .
Scientific Research Applications
Degranol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: In biological research, this compound is used to study the effects of DNA alkylation on cellular processes and to investigate the mechanisms of action of alkylating agents.
Medicine: this compound is primarily used in cancer research and treatment. It is used to study the effects of DNA alkylation on cancer cells and to develop new cancer therapies.
Mechanism of Action
Degranol exerts its effects by alkylating DNA guanine nucleobases, which prevents the uncoupling of DNA strands necessary for cell division. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. This compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response pathways and the induction of apoptosis .
Comparison with Similar Compounds
Mechlorethamine: Another nitrogen mustard used in cancer treatment, but it is more toxic compared to Degranol.
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity but also higher toxicity.
Chlorambucil: An alkylating agent with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its lower toxicity compared to other nitrogen mustards like mechlorethamine. It also has a specific mechanism of action that targets DNA guanine nucleobases, making it effective in treating certain types of cancer with fewer side effects .
Properties
IUPAC Name |
(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22Cl2N2O4.2ClH/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12;;/h7-10,13-18H,1-6H2;2*1H/t7-,8-,9-,10-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKLAYXZNQSPBS-XYSQQLOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922756 | |
Record name | 1,6-Bis[(2-chloroethyl)amino]-1,6-dideoxyhexitol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-74-6, 1187-01-5 | |
Record name | Degranol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Bis[(2-chloroethyl)amino]-1,6-dideoxyhexitol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANNOMUSTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOZ2JJZ3I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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